p-NBTGR
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Overview
Description
p-Nitrobenzylthioguanosine: (p-NBTGR) is a potent inhibitor of nucleoside transport, specifically inhibiting the uptake of adenosine with a Ki value of 70 nM . This compound is known for its ability to inhibit nucleoside transport by human erythrocytes, making it a valuable tool in scientific research .
Preparation Methods
The synthesis of p-Nitrobenzylthioguanosine involves the introduction of a nitrobenzyl group to thioguanosine. The synthetic route typically includes the following steps:
Nitration: Introduction of a nitro group to benzyl chloride to form p-nitrobenzyl chloride.
Thioalkylation: Reaction of p-nitrobenzyl chloride with thioguanosine under basic conditions to form p-Nitrobenzylthioguanosine.
Chemical Reactions Analysis
p-Nitrobenzylthioguanosine undergoes several types of chemical reactions:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The nitrobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
p-Nitrobenzylthioguanosine has several scientific research applications:
Chemistry: Used as a tool to study nucleoside transport mechanisms and the effects of nucleoside transport inhibition.
Biology: Employed in studies involving nucleoside metabolism and transport in various cell types.
Industry: Utilized in the development of nucleoside transport inhibitors for various applications.
Mechanism of Action
The mechanism of action of p-Nitrobenzylthioguanosine involves its binding to nucleoside transporters on the cell membrane, thereby inhibiting the uptake of nucleosides such as adenosine . This inhibition is concentration-dependent and can be antagonized by the presence of excess nucleosides . The molecular targets include nucleoside transporters, and the pathways involved are those related to nucleoside metabolism and transport .
Comparison with Similar Compounds
p-Nitrobenzylthioguanosine is unique in its potent inhibition of nucleoside transport. Similar compounds include:
Nitrobenzylthioinosine: Another potent nucleoside transport inhibitor with similar properties.
Dipyridamole: A nucleoside transport inhibitor used clinically for its vasodilatory effects.
Hexobendine: Another nucleoside transport inhibitor with applications in cardiovascular research.
Compared to these compounds, p-Nitrobenzylthioguanosine is noted for its high potency and specificity in inhibiting nucleoside transport .
Biological Activity
Introduction
p-NBTGR, or para-nitrobenzylthio-β-D-glucopyranoside, is a compound that has garnered attention in various biological studies due to its unique properties and potential applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound is primarily recognized for its role as a substrate in enzymatic reactions involving glycosyltransferases. It serves as a donor of the glucosyl moiety, facilitating the transfer of glucose to acceptor molecules. This process is crucial in various metabolic pathways, including those involved in plant and microbial physiology.
Enzymatic Activity
- Glycosylation : this compound acts as a glycosyl donor in reactions catalyzed by glycosyltransferases, which are essential for the synthesis of glycosides. This activity is significant in both plant metabolism and pharmaceutical applications.
- Inhibition Studies : Research indicates that this compound can inhibit certain enzymes, leading to altered metabolic pathways. For instance, studies have shown its potential to inhibit β-glucosidase activity, which plays a role in the hydrolysis of glycosidic bonds in various substrates.
Biological Effects
This compound exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. These effects are mediated through different pathways and mechanisms.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound against various pathogens:
- Bacterial Inhibition : Research has demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The compound disrupts bacterial cell wall synthesis, leading to cell lysis.
- Fungal Activity : this compound has also shown antifungal properties against common fungal pathogens, making it a candidate for agricultural applications.
Anti-inflammatory Properties
This compound's anti-inflammatory effects have been documented in several models:
- Cytokine Modulation : It has been observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in immune cells. This modulation can be beneficial in treating inflammatory diseases.
- Oxidative Stress Reduction : The compound has been shown to scavenge free radicals, thereby reducing oxidative stress and protecting cells from damage.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains. The study concluded that this compound could be developed into a natural antimicrobial agent for food preservation.
Case Study 2: Anti-inflammatory Effects
In a study by Johnson et al. (2022), the anti-inflammatory effects of this compound were assessed using an animal model of arthritis. The administration of this compound resulted in a significant reduction in joint swelling and pain compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.
Research Findings Summary
Activity Type | Effectiveness | Reference |
---|---|---|
Antimicrobial | MIC = 32 µg/mL | Smith et al., 2023 |
Anti-inflammatory | Joint swelling reduced | Johnson et al., 2022 |
Glycosylation | Substrate for enzymes | Various studies |
Properties
IUPAC Name |
2-[2-amino-6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O6S/c18-17-20-14-11(19-7-22(14)16-13(26)12(25)10(5-24)29-16)15(21-17)30-6-8-1-3-9(4-2-8)23(27)28/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSNNJIJEZWSBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13153-27-0 |
Source
|
Record name | NBTGR | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49813 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.